2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds, such as coumarin-based derivatives, have been known to exhibit a wide range of biological and pharmacological activities . They have shown anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties on cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarin-based compounds have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Coumarin-based compounds have been associated with a variety of biochemical pathways due to their diverse biological and pharmacological activities .
Result of Action
Coumarin-based compounds have been reported to exhibit a wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Comparison with Similar Compounds
2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar coumarin structure but with a chlorobenzoate group instead of a trimethoxybenzoate group.
7-hydroxy-4-methylcoumarin: This compound is a simpler coumarin derivative with a hydroxyl group at the 7-position and a methyl group at the 4-position.
The uniqueness of this compound lies in its combination of coumarin and trimethoxybenzoate structures, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(26)31-18-10-9-16-11-19(15-7-5-4-6-8-15)25(27)32-20(16)14-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVHYRMKYSQXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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